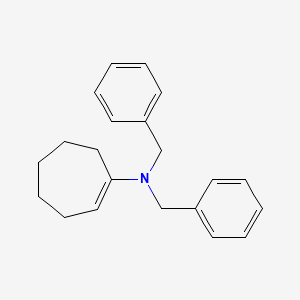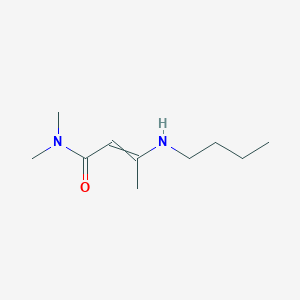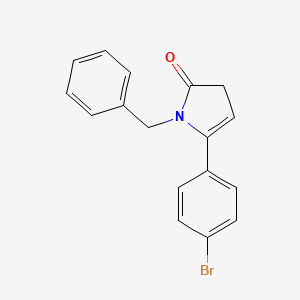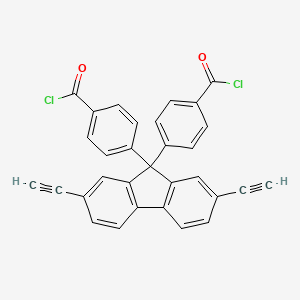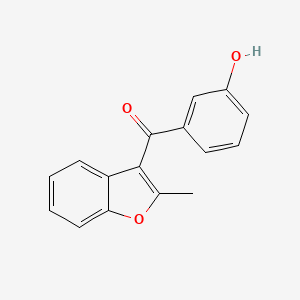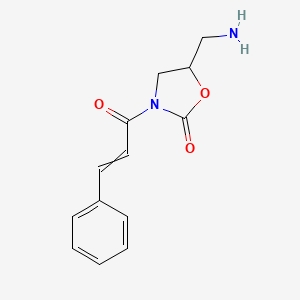
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Aminomethyl Group: This step involves the alkylation of the oxazolidinone ring with a suitable aminomethylating agent.
Addition of the Phenylacryloyl Group: The final step involves the acylation of the aminomethyl-substituted oxazolidinone with a phenylacryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds also contain an aminomethyl group and are known for their diverse biological activities.
Phenylacryloyl Derivatives: Compounds with a phenylacryloyl group are studied for their potential use in drug development and material science.
Uniqueness
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties
Properties
CAS No. |
824933-14-4 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O3/c14-8-11-9-15(13(17)18-11)12(16)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9,14H2 |
InChI Key |
QKZRUKWHOMOXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C(=O)C=CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


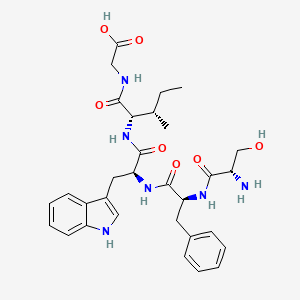
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
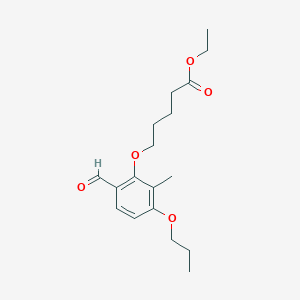
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
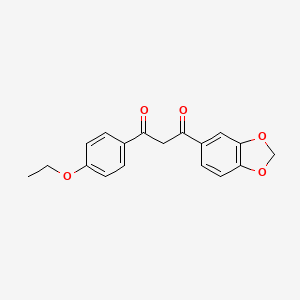
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
